molecular formula C5H8N2O2 B116348 4-Cyano-3-hydroxybutanamide CAS No. 158008-69-6

4-Cyano-3-hydroxybutanamide

Cat. No. B116348
M. Wt: 128.13 g/mol
InChI Key: JGNICYPMHKZAGS-UHFFFAOYSA-N
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Description

4-Cyano-3-hydroxybutanamide is a chemical compound with the molecular formula C5H8N2O2 . It is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor), which is the hydroxymethylglutaryl CoA reductase inhibitor .


Synthesis Analysis

Ethyl ®-4-cyano-3-hydroxybutanoate (HN) is synthesized using various strategies, including chemical and enzymatic approaches . The synthetic routes mainly use biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase . A novel halohydrin dehalogenase HHDH-PL from Parvibaculum lavamentivorans DS-1 has been identified and characterized, which showed high activity toward ethyl (S)-4-chloro-3-hydroxybutanoate .


Molecular Structure Analysis

The molecular structure of 4-Cyano-3-hydroxybutanamide consists of a cyanide group (-CN) and a hydroxyl group (-OH) attached to a butanamide backbone . The average mass of the molecule is 128.129 Da .


Chemical Reactions Analysis

The chemical reactions involving 4-Cyano-3-hydroxybutanamide are diverse. For instance, α-cyano hydroxylamines were synthesized via a 3-component reaction between aromatic aldehydes, phenylhydroxylamine, and trimethylsilyl cyanide at room temperature .

Safety And Hazards

The safety data sheet for Ethyl ®-4-cyano-3-hydroxybutanoate, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure good ventilation during handling .

Future Directions

The application of alkyl and aryl substituted cyanamides in synthetic chemistry has diversified multi-fold in recent years . Future research may focus on developing more sustainable and robust synthetic routes to these compounds, as well as exploring their potential applications in various fields .

properties

IUPAC Name

4-cyano-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c6-2-1-4(8)3-5(7)9/h4,8H,1,3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNICYPMHKZAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472996
Record name 4-cyano-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-hydroxybutanamide

CAS RN

158008-69-6
Record name 4-cyano-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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